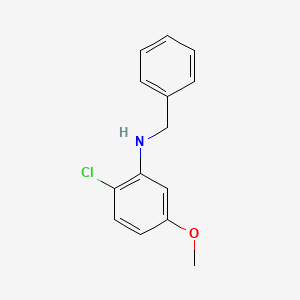![molecular formula C6H10O6 B14236547 (2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal CAS No. 393835-56-8](/img/structure/B14236547.png)
(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal is a complex organic compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups, selective oxidation, and subsequent deprotection steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to enhance the efficiency and selectivity of the reactions. Large-scale synthesis might also employ continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alcohols or amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols.
Scientific Research Applications
(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism by which (2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals. The compound may also interact with enzymes, altering their activity and influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Dihydroxybutanedioic acid: Similar in structure but differs in the presence of carboxylic acid groups.
(2R,3R)-Dihydroquercetin: Shares the dihydroxy functional groups but has a different core structure.
Uniqueness
(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal is unique due to its specific stereochemistry and the presence of both hydroxyl and aldehyde functional groups
Properties
CAS No. |
393835-56-8 |
|---|---|
Molecular Formula |
C6H10O6 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxy-3-[(2R)-1-hydroxy-3-oxopropan-2-yl]oxypropanal |
InChI |
InChI=1S/C6H10O6/c7-1-4(2-8)12-6(11)5(10)3-9/h1,3-6,8,10-11H,2H2/t4-,5+,6+/m0/s1 |
InChI Key |
MZSHRGPCOAAZPA-KVQBGUIXSA-N |
Isomeric SMILES |
C([C@H](C=O)O[C@H]([C@@H](C=O)O)O)O |
Canonical SMILES |
C(C(C=O)OC(C(C=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


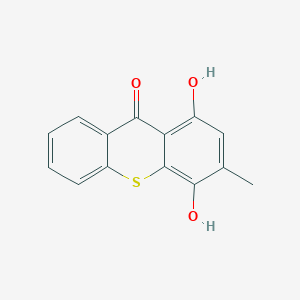
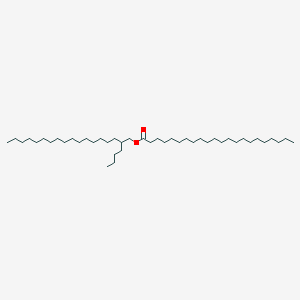
![[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid](/img/structure/B14236479.png)
![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)
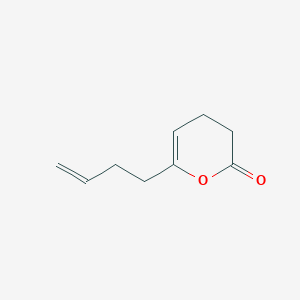
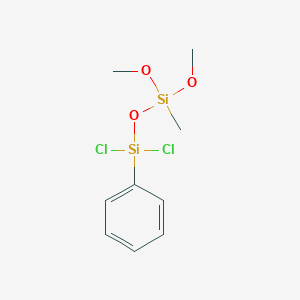

![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)
![3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline](/img/structure/B14236537.png)
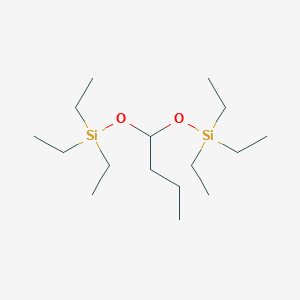
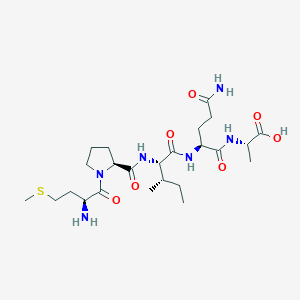
![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)
